Cas no 886366-26-3 (4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid)

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
- 3-Piperidinebutanoicacid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- 4-(1-Fmoc-Piperidin-3-yl)-butyric acid
- 4-(1-Fmoc-Piperidin-3-yl)-butyricacid
- 4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]butanoic acid
- 4-(1-{[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}PIPERIDIN-3-YL)BUTANOIC ACID
- 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoicacid
- FT-0706087
- Q-102126
- DTXSID50661504
- AKOS015837436
- 886366-26-3
- DB-031665
-
- MDL: MFCD07369958
- Inchi: InChI=1S/C24H27NO4/c26-23(27)13-5-7-17-8-6-14-25(15-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27)
- InChI Key: UIDAXORFQBOKLU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3C2COC(=O)N4CCCC(CCCC(=O)O)C4
Computed Properties
- Exact Mass: 393.19400834g/mol
- Monoisotopic Mass: 393.19400834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 66.8Ų
- Tautomer Count: nothing
- XLogP3: 4.2
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM179360-1g |
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 1g |
$408 | 2021-08-05 | |
Alichem | A129005923-1g |
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 1g |
$373.12 | 2023-08-31 | |
Ambeed | A525371-1g |
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 1g |
$352.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664134-1g |
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 98% | 1g |
¥3472.00 | 2024-04-26 | |
Ambeed | A525371-250mg |
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 250mg |
$131.0 | 2024-04-16 | |
Chemenu | CM179360-1g |
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 1g |
$*** | 2023-05-29 | |
Ambeed | A525371-100mg |
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid |
886366-26-3 | 97% | 100mg |
$78.0 | 2024-04-16 |
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid Related Literature
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
Additional information on 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid: A Comprehensive Overview
4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid is a complex organic compound with the CAS number 886366-26-3. This compound belongs to the class of piperidine derivatives and features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The structure of this compound is characterized by a piperidine ring substituted at the 3-position with an Fmoc group and a butanoic acid moiety at the 4-position. This unique combination makes it a valuable molecule in both academic research and industrial applications.
The synthesis of 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid typically involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and protecting group strategies. The use of the Fmoc group ensures that the compound remains stable during various chemical transformations, making it ideal for applications in peptide chemistry and drug discovery. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of producing this compound with high enantiomeric excess, which is critical for its use in chiral recognition studies.
Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in the development of peptide-based drugs. The Fmoc-piperidine-butanoic acid structure has been shown to exhibit interesting pharmacological properties, including moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Researchers have also explored its role as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles. For instance, modifications to the butanoic acid side chain have led to derivatives with enhanced solubility and bioavailability.
In addition to its medicinal applications, this compound has found utility in materials science. The rigid structure of the fluorenylmethoxycarbonyl group contributes to the formation of ordered supramolecular assemblies, making it a promising candidate for applications in nanotechnology and self-assembling materials. Recent experiments have demonstrated that this compound can form stable monolayers on various substrates, which could be exploited in sensor technology and surface modification.
The structural versatility of 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid also makes it a valuable tool in chemical education and research. Its complex architecture serves as an excellent model for teaching advanced concepts in organic chemistry, such as stereochemistry, reaction mechanisms, and protecting group strategies. Furthermore, its synthesis involves several key reactions that are fundamental to modern organic synthesis, making it a popular topic in graduate-level courses.
From an environmental perspective, researchers have investigated the biodegradation pathways of this compound to assess its potential impact on ecosystems. Studies suggest that under aerobic conditions, this compound undergoes microbial degradation through oxidative cleavage of the Fmoc group, leading to the formation of innocuous byproducts. These findings are particularly relevant for industries involved in large-scale production or disposal of this compound.
In conclusion, 4-(1-(((9H-fluoren -9 -yl ) methoxy ) carbonyl ) piperidin -3 -yl ) butanoic acid (CAS No: 886366 -26 -3) is a multifaceted compound with significant implications across various fields of science and technology. Its unique structure, coupled with recent advancements in synthetic methodologies and applications, positions it as a key molecule for future research and development.
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